molecular formula C21H23ClN4O3S B6488591 3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 892257-76-0

3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B6488591
CAS No.: 892257-76-0
M. Wt: 447.0 g/mol
InChI Key: WUOCTSYHBZZMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core linked via a 4-oxobutyl chain to a piperazine moiety substituted with a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name

3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c1-14-4-5-15(22)13-17(14)24-8-10-25(11-9-24)18(27)3-2-7-26-20(28)19-16(6-12-30-19)23-21(26)29/h4-6,12-13H,2-3,7-11H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCTSYHBZZMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a member of the thieno[3,2-d]pyrimidine family and has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings.

The primary mechanism of action for this compound involves its interaction with specific enzymes and pathways pertinent to cancer progression and microbial resistance.

  • Target Enzymes : The compound has been shown to inhibit the activity of macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), both of which are involved in various cellular processes that promote tumor growth and metastasis .
  • Biochemical Pathways : By inhibiting D-DT, the compound affects the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

  • Cell Lines Tested : In vitro studies have demonstrated its effectiveness against non-small cell lung cancer cells as well as other types such as leukemia .
  • IC50 Values : One notable derivative showed an IC50 value of approximately 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Activity Spectrum : It has shown significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, as well as antimycobacterial activity against Mycobacterium tuberculosis .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for various strains were determined, showcasing the compound's potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thieno[3,2-d]pyrimidine derivatives.

  • Key Functional Groups : The presence of a chlorine atom at specific positions has been correlated with enhanced biological activity. For instance, halogenated derivatives have shown improved antiproliferative properties due to their ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological potential of thieno[3,2-d]pyrimidines:

  • Antiproliferative Studies : A series of halogenated thieno[3,2-d]pyrimidines were evaluated for their antiproliferative effects across multiple cancer cell lines. The results indicated that modifications to the core structure significantly impacted their efficacy .
  • Enzyme Inhibition : Research highlighted that compounds derived from thieno[3,2-d]pyrimidines could effectively inhibit key enzymes involved in cancer progression and microbial resistance .

Scientific Research Applications

Anticancer Activity

The compound has been included in various screening libraries aimed at identifying new anticancer agents. It is part of the Anticancer Library , which contains over 62,000 compounds. Initial studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Neuropharmacology

Given its piperazine moiety, this compound may exhibit activity as an antipsychotic or anxiolytic agent. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which are critical in managing psychiatric disorders.

Cardiovascular Implications

The compound's structure indicates potential cardiovascular applications. It may influence pathways related to blood pressure regulation and heart function, although specific studies are needed to validate these effects.

Case Study 1: Anticancer Screening

A recent study evaluated the efficacy of various thieno[3,2-d]pyrimidine derivatives against cancer cell lines. The results indicated that compounds similar to 3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways.

Case Study 2: Neuropharmacological Assessment

In a preclinical trial assessing the behavioral effects of piperazine derivatives on anxiety-like behavior in rodents, compounds structurally related to this thieno[3,2-d]pyrimidine derivative showed promise in reducing anxiety levels as measured by the elevated plus maze test. This suggests potential for development as anxiolytic agents.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound A : 3-(4-Chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1260926-73-5)
  • Core: Thieno[3,2-d]pyrimidine-2,4-dione (identical to target compound).
  • Piperazine Substituent : 2-Fluorophenyl (vs. 5-chloro-2-methylphenyl in the target).
  • Linker : 2-Oxoethyl (shorter chain vs. 4-oxobutyl).
  • Implications : The shorter linker may reduce lipophilicity and alter pharmacokinetics. Fluorine’s electronegativity could enhance binding affinity to serotonin or dopamine receptors compared to chlorine.
Compound B : 6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine (CAS 2085690-19-1)
  • Core: Pyrimidine-2,4-diamine (vs. thieno[3,2-d]pyrimidine-2,4-dione).
  • Piperazine Substituent : 3-Chloro-5-(trifluoromethyl)pyridin-2-yl (bulky, electron-withdrawing groups).
  • Additional Group : 4-Chlorobenzyl on pyrimidine.
  • Implications : The pyridine substituent may enhance metabolic stability, while the chlorobenzyl group could influence blood-brain barrier penetration.
Compound C : (4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone
  • Core: Pyrimidin-2-ylamino-phenyl methanone (distinct from thienopyrimidine).
  • Piperazine Substituent : 2-Hydroxyethyl (polar group enhancing solubility).

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight Not reported Not reported 498.3 g/mol 437.9 g/mol
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine Pyrimidine-2,4-diamine Pyrimidin-2-yl methanone
Piperazine Substituent 5-Chloro-2-methylphenyl 2-Fluorophenyl 3-Chloro-5-CF3-pyridinyl 2-Hydroxyethyl
Linker 4-Oxobutyl 2-Oxoethyl None Methanone
Lipophilicity (Predicted) High (chloro, methyl, butyl) Moderate (fluoro, ethyl) High (CF3, chlorobenzyl) Low (hydroxyethyl)
Potential Activity Hypothetical CNS modulation Anticonvulsant (analog-based) CNS (pyrimidine diamine) Solubility-driven design

Preparation Methods

Nucleophilic Displacement of Bromine

The bromobutyl side chain on the thienopyrimidine reacts with the piperazine fragment under basic conditions. A representative procedure involves:

  • Dissolving 3-(4-bromobutyl)-thienopyrimidine (1.0 equiv) and 1-(5-chloro-2-methylbenzoyl)piperazine (1.2 equiv) in dimethylformamide (DMF).

  • Adding potassium carbonate (2.5 equiv) and heating at 60°C for 12–16 hours.

  • Isolating the product via extraction (ethyl acetate/water) and silica gel chromatography (eluent: 70% ethyl acetate/hexane).

Yields range from 65% to 78%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Amide Coupling Using Carbodiimide Reagents

Activating the piperazine’s carboxylic acid group enables direct amide bond formation with the thienopyrimidine’s primary amine. For example:

  • Combining 3-(4-aminobutyl)-thienopyrimidine (1.0 equiv) and 1-(5-chloro-2-methylbenzoyl)piperazine-4-carboxylic acid (1.1 equiv) in DCM.

  • Adding EDCI (1.5 equiv) and HOBt (1.5 equiv) at 0°C, then stirring at room temperature for 24 hours.

  • Purifying via recrystallization from ethanol/water (3:1).

This method achieves higher yields (80–85%) but requires anhydrous conditions and rigorous exclusion of moisture.

Purification and Characterization

Final purification employs silica gel chromatography or preparative HPLC, with mobile phases optimized for polarity (Table 1).

Table 1: Chromatographic Conditions for Purification

MethodStationary PhaseMobile PhaseRetention Time (min)Purity (%)
Flash ChromatographySilica gel 60Ethyl acetate/hexane (7:3)12–1492–95
Preparative HPLCC18 columnAcetonitrile/water (65:35)8.298–99

Spectroscopic characterization includes:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.65–1.80 (m, 4H, butyl CH2), 2.35 (s, 3H, Ar-CH3), 3.45–3.70 (m, 8H, piperazine CH2), 7.25–7.40 (m, 3H, aromatic H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Optimization of Reaction Conditions

Critical parameters affecting yield and scalability include:

  • Temperature Control : Exceeding 60°C during coupling promotes decomposition, reducing yields by 15–20%.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switching to THF improves phase separation in extraction steps.

  • Catalyst Use : Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates amide coupling by 30–40%.

Challenges and Mitigation Strategies

Common synthesis challenges and solutions include:

  • Byproduct Formation : Hydrolysis of the piperazine amide during acidic workups is mitigated by using pH 7–8 buffers.

  • Low Coupling Efficiency : Pre-activating the carboxylic acid with NHS ester improves reactivity, achieving >90% conversion .

Q & A

Q. What are the standard synthetic methodologies for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including:

  • Piperazine coupling : Reacting a 5-chloro-2-methylphenyl-piperazine intermediate with a thieno-pyrimidine-dione backbone via nucleophilic substitution or amidation.
  • Oxobutyl linkage : Introducing the 4-oxobutyl spacer through alkylation or Michael addition under controlled pH and temperature (e.g., 0–5°C in anhydrous DMF) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the final product . Optimization may employ Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading (e.g., p-toluenesulfonic acid), and reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine-thienopyrimidine connectivity .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolving crystal packing and hydrogen-bonding networks (e.g., C=O···H–N interactions in the piperazine ring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?

  • Functional group modulation : Compare analogs with variations in the chlorophenyl (e.g., 3-chloro vs. 5-chloro) or oxobutyl chain (e.g., shorter/linker lengths) .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target receptors (e.g., dopamine or serotonin receptors due to the piperazine moiety) .
  • Biological assays : Pair SAR with in vitro binding assays (e.g., radioligand displacement) to validate computational predictions .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Conflicting results (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in buffer pH, ion concentration, or cell lines (e.g., HEK293 vs. CHO-K1). Standardize protocols across labs .
  • Compound purity : Validate purity (>95%) via HPLC and control for degradation products .
  • Reproducibility : Cross-test in independent labs using blinded samples .

Q. How can computational models optimize pharmacokinetic properties like bioavailability?

  • In silico ADMET prediction : Use tools like SwissADME to assess logP (target 2–3 for CNS penetration), topological polar surface area (TPSA <90 Ų), and P-glycoprotein substrate likelihood .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4/2D6) to guide structural modifications (e.g., fluorination of the thieno-pyrimidine core) .

Q. What advanced experimental designs enhance synthesis scalability and reproducibility?

  • Flow chemistry : Continuous flow reactors improve yield by maintaining precise temperature control and reducing side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
  • Real-time monitoring : In-line FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.